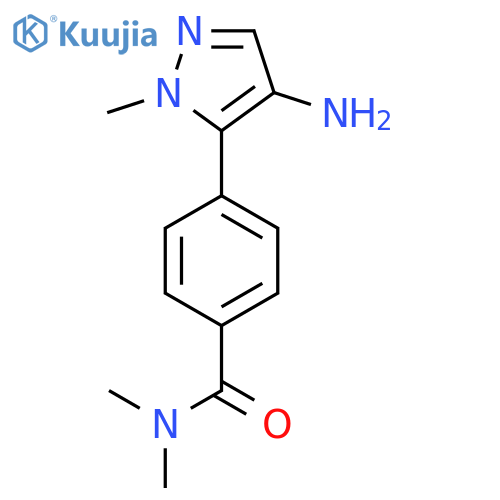

Cas no 2228652-54-6 (4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide)

2228652-54-6 structure

商品名:4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide

4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide

- 2228652-54-6

- EN300-1748077

-

- インチ: 1S/C13H16N4O/c1-16(2)13(18)10-6-4-9(5-7-10)12-11(14)8-15-17(12)3/h4-8H,14H2,1-3H3

- InChIKey: NPJLHDSIADEIAE-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC(=CC=1)C1=C(C=NN1C)N)N(C)C

計算された属性

- せいみつぶんしりょう: 244.13241115g/mol

- どういたいしつりょう: 244.13241115g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 299

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1748077-2.5g |

4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide |

2228652-54-6 | 2.5g |

$2464.0 | 2023-09-20 | ||

| Enamine | EN300-1748077-0.5g |

4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide |

2228652-54-6 | 0.5g |

$1207.0 | 2023-09-20 | ||

| Enamine | EN300-1748077-5.0g |

4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide |

2228652-54-6 | 5g |

$3645.0 | 2023-05-26 | ||

| Enamine | EN300-1748077-1.0g |

4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide |

2228652-54-6 | 1g |

$1256.0 | 2023-05-26 | ||

| Enamine | EN300-1748077-10g |

4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide |

2228652-54-6 | 10g |

$5405.0 | 2023-09-20 | ||

| Enamine | EN300-1748077-0.1g |

4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide |

2228652-54-6 | 0.1g |

$1106.0 | 2023-09-20 | ||

| Enamine | EN300-1748077-0.25g |

4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide |

2228652-54-6 | 0.25g |

$1156.0 | 2023-09-20 | ||

| Enamine | EN300-1748077-0.05g |

4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide |

2228652-54-6 | 0.05g |

$1056.0 | 2023-09-20 | ||

| Enamine | EN300-1748077-10.0g |

4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide |

2228652-54-6 | 10g |

$5405.0 | 2023-05-26 | ||

| Enamine | EN300-1748077-5g |

4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide |

2228652-54-6 | 5g |

$3645.0 | 2023-09-20 |

4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

2228652-54-6 (4-(4-amino-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylbenzamide) 関連製品

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 157047-98-8(Benzomalvin C)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量